5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
This compound belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .
Synthesis Analysis
While specific synthesis methods for “5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” were not found, a related compound, 5-amino-1,2,4-thiadiazole derivatives, has been synthesized via reaction of N-chloroamidines with isothiocyanates . This method has advantages such as high product yields (up to 93%), the column chromatography-free workup procedure, scalability, and the absence of additive oxidizing agents or transition metal catalysts .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, 5-amino-pyrazoles have been reported as potent reagents in organic and medicinal synthesis . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 315.737 .Scientific Research Applications
Antimicrobial Activity
5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile and its derivatives have been utilized in the synthesis of novel compounds with antimicrobial properties. For instance, the synthesis of Schiff bases using related compounds demonstrated significant in vitro antimicrobial activity against various pathogens, indicating potential applications in combating microbial infections (Puthran et al., 2019).
Synthetic Applications
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its utility in facile synthetic approaches for new series of pyrazole-4-carbonitrile derivatives highlights its versatility in organic synthesis, leading to the formation of pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali et al., 2016).
Corrosion Inhibition
Pyrazole derivatives, including this compound, have shown effectiveness as corrosion inhibitors. Research indicates their potential in protecting metals like steel in acidic environments, which is significant in industrial applications (Yadav et al., 2016).
Crop Protection
The compound has shown potential applications in crop protection. Its derivatives can be synthesized efficiently and selectively, indicating its utility in the agricultural sector for protecting crops against various threats (Plem et al., 2015).
Antitumor and Antimicrobial Applications
Some derivatives of this compound have been synthesized and tested for their antitumor and antimicrobial activities. These studies suggest potential applications in medical research for developing new therapeutic agents (El-Borai et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLYBVRDNJTPRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646610 | |
Record name | 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51516-82-6 | |
Record name | 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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